molecular formula C19H23N3O3S B2770038 N-(4-(dimethylamino)benzyl)-4-(1,1-dioxidoisothiazolidin-2-yl)benzamide CAS No. 899976-64-8

N-(4-(dimethylamino)benzyl)-4-(1,1-dioxidoisothiazolidin-2-yl)benzamide

Cat. No. B2770038
CAS RN: 899976-64-8
M. Wt: 373.47
InChI Key: RXWKRYAIFWQIGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(dimethylamino)benzyl)-4-(1,1-dioxidoisothiazolidin-2-yl)benzamide, also known as DBZ, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DBZ is a small molecule inhibitor of the Notch signaling pathway, which plays a crucial role in cell differentiation, proliferation, and apoptosis.

Mechanism Of Action

N-(4-(dimethylamino)benzyl)-4-(1,1-dioxidoisothiazolidin-2-yl)benzamide inhibits the Notch signaling pathway by binding to the gamma-secretase complex, which is responsible for the cleavage of Notch receptors. This prevents the release of the Notch intracellular domain, which is necessary for downstream signaling events that promote cell proliferation and survival.
Biochemical and Physiological Effects:
N-(4-(dimethylamino)benzyl)-4-(1,1-dioxidoisothiazolidin-2-yl)benzamide has been shown to have a variety of biochemical and physiological effects, depending on the specific disease model being studied. In cancer research, N-(4-(dimethylamino)benzyl)-4-(1,1-dioxidoisothiazolidin-2-yl)benzamide has been shown to induce apoptosis and inhibit angiogenesis. In Alzheimer's disease research, N-(4-(dimethylamino)benzyl)-4-(1,1-dioxidoisothiazolidin-2-yl)benzamide has been shown to reduce beta-amyloid plaque formation and improve cognitive function. In cardiovascular disease research, N-(4-(dimethylamino)benzyl)-4-(1,1-dioxidoisothiazolidin-2-yl)benzamide has been shown to reduce atherosclerotic plaque formation and improve vascular function.

Advantages And Limitations For Lab Experiments

One advantage of using N-(4-(dimethylamino)benzyl)-4-(1,1-dioxidoisothiazolidin-2-yl)benzamide in lab experiments is its specificity for the Notch signaling pathway, which allows for targeted inhibition of this pathway without affecting other signaling pathways. However, N-(4-(dimethylamino)benzyl)-4-(1,1-dioxidoisothiazolidin-2-yl)benzamide has also been shown to have off-target effects on other proteins, which can complicate data interpretation. Additionally, the synthesis of N-(4-(dimethylamino)benzyl)-4-(1,1-dioxidoisothiazolidin-2-yl)benzamide can be challenging and time-consuming, which may limit its availability for research.

Future Directions

There are several future directions for research on N-(4-(dimethylamino)benzyl)-4-(1,1-dioxidoisothiazolidin-2-yl)benzamide. One area of interest is the development of more potent and selective inhibitors of the Notch signaling pathway. Another area of interest is the investigation of the potential therapeutic applications of N-(4-(dimethylamino)benzyl)-4-(1,1-dioxidoisothiazolidin-2-yl)benzamide in other diseases, such as diabetes and autoimmune disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(4-(dimethylamino)benzyl)-4-(1,1-dioxidoisothiazolidin-2-yl)benzamide and its potential off-target effects on other proteins.

Synthesis Methods

The synthesis of N-(4-(dimethylamino)benzyl)-4-(1,1-dioxidoisothiazolidin-2-yl)benzamide involves several steps, starting with the reaction of 4-(dimethylamino)benzaldehyde with thionyl chloride to form 4-(dimethylamino)benzyl chloride. The benzyl chloride is then reacted with 4-(1,1-dioxidoisothiazolidin-2-yl)aniline to form N-(4-(dimethylamino)benzyl)-4-(1,1-dioxidoisothiazolidin-2-yl)benzamide. The purity of N-(4-(dimethylamino)benzyl)-4-(1,1-dioxidoisothiazolidin-2-yl)benzamide can be increased through recrystallization and chromatography.

Scientific Research Applications

N-(4-(dimethylamino)benzyl)-4-(1,1-dioxidoisothiazolidin-2-yl)benzamide has been studied extensively for its potential therapeutic applications in cancer, Alzheimer's disease, and cardiovascular diseases. In cancer research, N-(4-(dimethylamino)benzyl)-4-(1,1-dioxidoisothiazolidin-2-yl)benzamide has been shown to inhibit the growth and proliferation of cancer cells by blocking the Notch signaling pathway. In Alzheimer's disease research, N-(4-(dimethylamino)benzyl)-4-(1,1-dioxidoisothiazolidin-2-yl)benzamide has been shown to improve cognitive function and reduce beta-amyloid plaque formation in animal models. In cardiovascular disease research, N-(4-(dimethylamino)benzyl)-4-(1,1-dioxidoisothiazolidin-2-yl)benzamide has been shown to reduce atherosclerotic plaque formation and improve vascular function.

properties

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]-4-(1,1-dioxo-1,2-thiazolidin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c1-21(2)17-8-4-15(5-9-17)14-20-19(23)16-6-10-18(11-7-16)22-12-3-13-26(22,24)25/h4-11H,3,12-14H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXWKRYAIFWQIGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)N3CCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(dimethylamino)benzyl)-4-(1,1-dioxidoisothiazolidin-2-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.